molecular formula C10H17N3O B11951081 4-Methyl-5-piperidin-1-ylmethyl-1,3-dihydro-imidazol-2-one

4-Methyl-5-piperidin-1-ylmethyl-1,3-dihydro-imidazol-2-one

Cat. No.: B11951081
M. Wt: 195.26 g/mol
InChI Key: YAHPANWWMGNVFI-UHFFFAOYSA-N
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Description

4-methyl-5-(1-piperidinylmethyl)-1,3-dihydro-2H-imidazol-2-one is a heterocyclic compound that features an imidazolone core with a piperidinylmethyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-5-(1-piperidinylmethyl)-1,3-dihydro-2H-imidazol-2-one typically involves the following steps:

    Formation of the imidazolone core: This can be achieved by the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the piperidinylmethyl group: This step involves the alkylation of the imidazolone core with a piperidinylmethyl halide or similar reagent.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-methyl-5-(1-piperidinylmethyl)-1,3-dihydro-2H-imidazol-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imidazolone derivatives.

    Reduction: Reduction reactions can modify the imidazolone core or the piperidinylmethyl group.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazolone N-oxides, while substitution reactions can introduce various alkyl, acyl, or sulfonyl groups.

Scientific Research Applications

4-methyl-5-(1-piperidinylmethyl)-1,3-dihydro-2H-imidazol-2-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound can be used in studies of enzyme inhibition and receptor binding.

    Industry: The compound may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-methyl-5-(1-piperidinylmethyl)-1,3-dihydro-2H-imidazol-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidinylmethyl group may enhance binding affinity and specificity, while the imidazolone core can participate in hydrogen bonding and other interactions. These interactions can modulate biological pathways and lead to desired pharmacological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-methyl-5-(1-piperidinylmethyl)-1,3-dihydro-2H-imidazol-2-one is unique due to its specific substitution pattern and the presence of both an imidazolone core and a piperidinylmethyl group. This combination of structural features can confer distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C10H17N3O

Molecular Weight

195.26 g/mol

IUPAC Name

4-methyl-5-(piperidin-1-ylmethyl)-1,3-dihydroimidazol-2-one

InChI

InChI=1S/C10H17N3O/c1-8-9(12-10(14)11-8)7-13-5-3-2-4-6-13/h2-7H2,1H3,(H2,11,12,14)

InChI Key

YAHPANWWMGNVFI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(NC(=O)N1)CN2CCCCC2

Origin of Product

United States

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